N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
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Description
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization for Potential Therapeutic Use
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, as a compound, falls into broader categories of chemicals that have been extensively researched for their potential therapeutic applications. Compounds with thiazole cores have been synthesized and characterized due to their promising biological activities. For instance, the synthesis of chromone–thiazole hybrids has been aimed at creating potential ligands for human adenosine receptors, suggesting a methodological interest in similar compounds for receptor targeting (Cagide, Borges, Gomes, & Low, 2015). This approach underlines the importance of structural characterization, including NMR, MS spectroscopy, and X-ray crystallography, in understanding ligand-receptor interactions, which is crucial for the development of new therapeutic agents.
Antimicrobial and Antifungal Applications
Further research has also been conducted on thiazole and oxazole containing amino acids and peptides, showing moderate antibacterial and antifungal activity against a variety of pathogens. This indicates that compounds with similar structural motifs, such as this compound, may possess similar antimicrobial properties, providing a foundation for the development of new antimicrobial agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Heterocyclic Compound Synthesis for Pharmacological Interest
The synthesis of heterocyclic compounds, including those with thiazole, pyrrole, and pyrazole moieties, has been an area of active research due to their potential pharmacological activities. Compounds incorporating these moieties have been investigated for their anti-inflammatory, antimicrobial, and potential antipsychotic activities, underscoring the versatility and significance of heterocyclic chemistries in drug development. This broad scope of biological activities associated with such structures suggests that this compound could also offer valuable pharmacological properties to be explored (Maddila, Gorle, Sampath, & Lavanya, 2016).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNTPAFFXOHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.